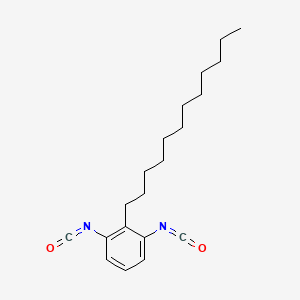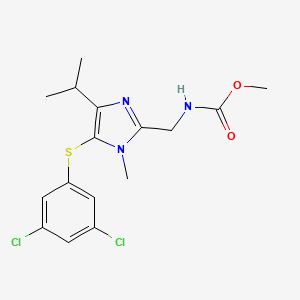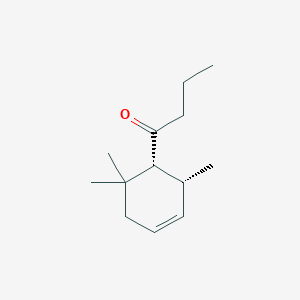
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-, also known as dihydro-β-ionone, is an organic compound with the molecular formula C13H22O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is commonly used in the fragrance industry due to its pleasant scent, which resembles that of violets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- can be synthesized through several methods:
From Citral and Acetone: Citral, obtained from the distillation of Litsea cubeba oil, is reacted with acetone to form a methyl ester.
Selective Hydrogenation of β-Ionone: β-Ionone can be selectively hydrogenated to produce dihydro-β-ionone.
Industrial Production Methods
The industrial production of 1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- typically involves the selective hydrogenation of β-ionone. This process is preferred due to its efficiency and the availability of β-ionone as a starting material.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the butanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways. In the fragrance industry, its effect is primarily olfactory, where it binds to olfactory receptors in the nasal cavity, triggering a sensory response. In biological systems, its mechanism may involve interactions with cellular membranes and enzymes, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Ionone: A structurally similar compound with a similar fragrance profile.
Damascone: Another related compound used in the fragrance industry.
Dihydro-β-ionone: A hydrogenated form of β-ionone with similar properties.
Uniqueness
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- is unique due to its specific structural features and the resulting olfactory properties. Its selective hydrogenation process also distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
71820-47-8 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]butan-1-one |
InChI |
InChI=1S/C13H22O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h6,8,10,12H,5,7,9H2,1-4H3/t10-,12+/m1/s1 |
Clé InChI |
BBPCJNBZOFHWCU-PWSUYJOCSA-N |
SMILES isomérique |
CCCC(=O)[C@@H]1[C@@H](C=CCC1(C)C)C |
SMILES canonique |
CCCC(=O)C1C(C=CCC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




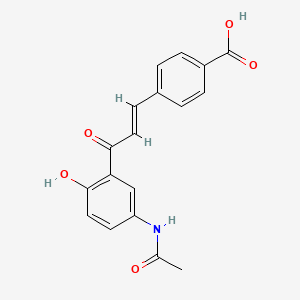

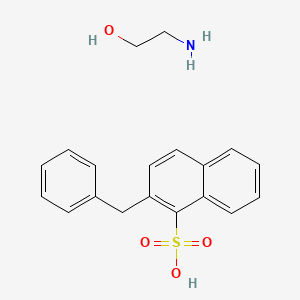


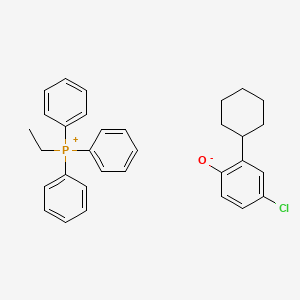
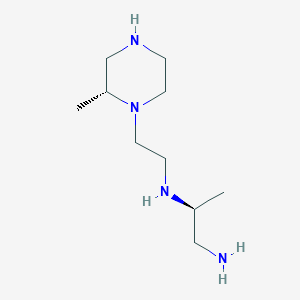
![6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B12695336.png)
